

# 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine molecular weight

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## Compound of Interest

**Compound Name:** 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine

**Cat. No.:** B1520864

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An In-Depth Technical Guide to **4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine**: Properties, Synthesis, and Applications in Drug Discovery

## Abstract

**4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine** is a halogenated derivative of 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique substitution pattern provides two distinct reactive handles for synthetic diversification, making it a valuable building block for the development of targeted therapeutics. This guide provides a comprehensive technical overview of its core molecular properties, plausible synthetic strategies, key applications in drug discovery—particularly in the realm of kinase inhibitors—and essential safety and handling protocols. By synthesizing chemical data with practical insights, this document serves as a critical resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.

## Core Molecular Profile

### Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a "privileged scaffold" in drug discovery.<sup>[1]</sup> This designation arises from its ability to serve as the core structure for ligands that bind to a wide range of biological targets. As a bioisostere of indole, it mimics the natural amino acid tryptophan's side chain, enabling it to form key hydrogen

bonding and aromatic interactions within protein active sites.[\[2\]](#) The introduction of a nitrogen atom into the six-membered ring alters the scaffold's electronic properties and hydrogen bonding capacity, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to indole-based analogues.[\[1\]](#)

## Physicochemical Properties

**4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine** is a solid compound at room temperature.[\[3\]](#) Its molecular structure, featuring both a bromine and a chlorine atom on the pyridine ring, results in a specific set of physicochemical characteristics that are crucial for its reactivity and handling.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClN <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	231.48 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	943323-92-0	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Solid	<a href="#">[3]</a>
Predicted Density	1.878 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
Predicted pKa	11.37 ± 0.40	<a href="#">[3]</a>
Synonyms	4-Bromo-3-chloro-7-azaindole	<a href="#">[3]</a>

## Structural Elucidation

The structure of **4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine** features a fused pyrrole and pyridine ring. The numbering of the bicyclic system is critical for unambiguous communication. The halogen substituents at positions 3 and 4 provide distinct sites for subsequent chemical modification.

Caption: Chemical structure of **4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine**.

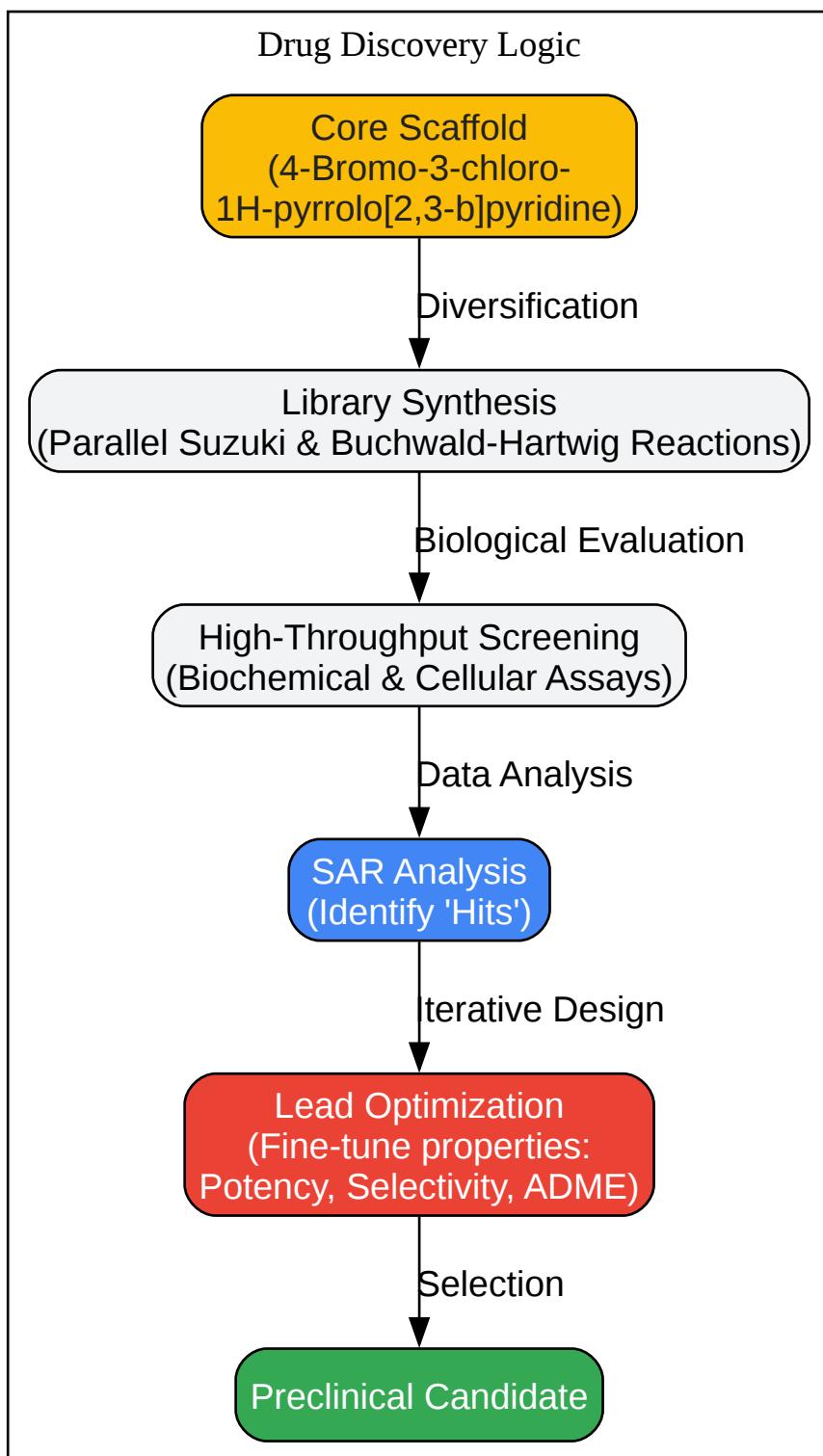
## Synthesis and Functionalization Strategies Rationale for Synthesis Design

The synthesis of polysubstituted 7-azaindoles requires careful regiochemical control. The introduction of two different halogens at specific positions is non-trivial and typically involves a multi-step sequence. The choice of synthetic route is governed by the need to selectively functionalize the pyridine ring without affecting the pyrrole moiety, which can be sensitive to certain reaction conditions. Protecting the pyrrole nitrogen (e.g., as a SEM or BOC derivative) is a common strategy to enhance stability and solubility, and to direct metallation or coupling reactions.<sup>[2]</sup>

## A Plausible Synthetic Pathway

While specific proprietary synthesis routes may vary, a logical approach can be constructed based on known heterocyclic chemistry. A plausible pathway would involve the sequential halogenation of a pre-formed 7-azaindole core or the construction of the bicyclic system from a polysubstituted pyridine precursor. The differential reactivity of the C-Br and C-Cl bonds is key; C-Br bonds are generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.



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